Fukugetin
Description
Contextualization of Biflavonoids in Natural Product Chemistry
Biflavonoids are a unique group of natural products characterized by the dimerization of two flavonoid units. These dimeric structures can be linked through various carbon-carbon (C-C) or carbon-oxygen-carbon (C-O-C) bonds, leading to a wide array of structural variations. usd.ac.idmdpi.comnih.gov Biflavonoids are predominantly found in plants, particularly in gymnosperms, bryophytes, ferns, and angiosperms, and contribute to the plant's defense mechanisms and pigmentation. mdpi.comnih.gov
Flavonoids, the monomeric units of biflavonoids, are a major class of plant secondary metabolites with a 15-carbon skeleton typically arranged as two aromatic rings (A and B) connected by a three-carbon heterocyclic ring. usd.ac.id Biflavonoids essentially consist of two such flavonoid units joined together. usd.ac.idmdpi.comnih.gov This dimerization significantly increases their molecular complexity and can lead to altered or enhanced biological properties compared to their monomeric precursors. mdpi.com The study of biflavonoids is a significant area within natural product chemistry, focusing on their isolation, structural elucidation, synthesis, and biological evaluation. nih.gov
Historical Perspective of Fukugetin Research
This compound, also known by the synonym (+)-Morelloflavone, was initially isolated from the bark of Garcinia species. nih.govbris.ac.uk The name "this compound" is derived from Garcinia subelliptica, locally known as "Fukugi" in Japan, from which it was isolated. researchgate.netnih.gov Early research focused on the isolation and structural characterization of this compound using techniques such as nuclear magnetic resonance, mass spectroscopy, ultraviolet, and infrared analysis. nih.govresearchgate.net
Historically, the investigation into this compound was often linked to the study of traditional uses of the plants from which it was isolated, particularly within the Garcinia and Clusia genera. nih.govnrfhh.com These plants have been used in traditional medicine for various ailments, prompting scientific inquiry into the bioactive compounds responsible for these effects. nrfhh.comnih.gov The identification of this compound as a biflavonoid from these sources marked it as a compound of interest for further pharmacological investigation.
Significance of this compound as a Research Subject
This compound holds significance as a research subject due to its occurrence in various plant species known for their medicinal properties and its diverse reported biological activities. As a biflavonoid, it represents a class of compounds with a broad spectrum of potential pharmacological effects, including antioxidant, anti-inflammatory, antiviral, antibacterial, and antiprotozoal activities. mdpi.comnih.govbenthamdirect.com
Studies have investigated this compound's activity against specific biological targets. For instance, it has been explored as an inhibitor of Leishmania proteases, enzymes crucial for the survival of the parasite causing leishmaniasis. nih.govresearchgate.net Research has also indicated its potential as an inhibitor of human tissue kallikreins (KLK1 and KLK2), enzymes involved in various physiological and pathological processes, including certain cancers. ifsuldeminas.edu.brfapesp.br Furthermore, this compound has demonstrated antioxidant capacity in various assays, suggesting its potential role in combating oxidative stress. researchgate.netd-nb.infojst.go.jp Its antibacterial activity against certain Gram-positive bacteria has also been reported. researchgate.netresearchgate.netjst.go.jp The multifaceted biological activities attributed to this compound underscore its importance as a natural product for further investigation in the search for new therapeutic agents.
Detailed research findings on specific activities are presented below:
Inhibition of Leishmania Proteases:
Research on the ethyl-acetate extract of Garcinia brasiliensis and purified this compound showed significant inhibitory activity against Leishmania proteases. nih.gov The IC50 value for this compound was reported as 3.2 ± 0.5 µM/mL against Leishmania's proteases. nih.govresearchgate.net Another study reported an IC50 value of 5.2 ± 0.5 µM/mL. researchgate.net
| Source | Target | IC50 (µM/mL) | Citation |
|---|---|---|---|
| Garcinia brasiliensis ethyl-acetate extract | Leishmania proteases | 15.0 ± 1.3 µg/mL | nih.gov |
| This compound | Leishmania proteases | 3.2 ± 0.5 | nih.gov |
| This compound | Leishmania proteases | 5.2 ± 0.5 | researchgate.net |
Inhibition of Human Tissue Kallikreins:
This compound has been investigated as an inhibitor of human tissue kallikreins (KLK1 and KLK2). ifsuldeminas.edu.brfapesp.br Kinetic analyses indicated that this compound acts as a mixed-type inhibitor for both enzymes. ifsuldeminas.edu.br The binding constants (Ki) were determined:
| Enzyme | Inhibition Type | Ki (µM) | Citation |
|---|---|---|---|
| KLK1 | Mixed-type | 3.6 ± 0.2 | ifsuldeminas.edu.br |
| KLK2 | Mixed-type | 1.6 ± 0.1 | ifsuldeminas.edu.br |
Antioxidant Activity:
This compound has demonstrated strong antioxidant capacity in various assays, including DPPH, ABTS, and ORAC. researchgate.netjst.go.jp Its antioxidant capacity has been reported to be comparable to or higher than known antioxidants in certain assays. researchgate.netjst.go.jp
| Assay | This compound Activity | Comparison to Known Antioxidants | Citation |
|---|---|---|---|
| DPPH | Strong | Comparable | researchgate.netjst.go.jp |
| ABTS | Strong | Comparable | researchgate.netjst.go.jp |
| ORAC | High | Higher in some concentrations | researchgate.netd-nb.infojst.go.jp |
Antibacterial Activity:
This compound has shown antibacterial capacity against some Gram-positive bacteria. researchgate.netresearchgate.netjst.go.jp The minimum inhibitory concentration (MIC) was estimated to be in the range of 0.125–1 mg/mL, comparable to known flavonoids like kaempferol (B1673270) or quercetin. researchgate.netjst.go.jp
| Target | Activity | MIC Range (mg/mL) | Comparison to Known Flavonoids | Citation |
|---|---|---|---|---|
| Some Gram-positive bacteria | Active | 0.125–1 | Comparable to kaempferol/quercetin | researchgate.netjst.go.jp |
Inhibition of Cysteine Proteases (Papain and Cruzain):
This compound has been shown to inhibit cysteine proteases like papain and cruzain (a major protease in Trypanosoma cruzi). tandfonline.com Kinetic analyses indicated a slow reversible type inhibition. tandfonline.com
| Enzyme | Inhibition Type | KI (µM) | k7 (min⁻¹) | k-7 (min⁻¹) | Citation |
|---|---|---|---|---|---|
| Papain | Slow reversible | 13.4 ± 0.6 | 0.015 ± 0.001 | 0.0007 ± 0.0002 | tandfonline.com |
| Cruzain | Slow reversible | 1.1 ± 0.2 | 0.19 ± 0.05 | 0.008 ± 0.003 | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPWSNIXRDQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Bioprospecting of Fukugetin
Botanical Sources and Geographic Distribution of Fukugetin-Producing Organisms
This compound is primarily isolated from species belonging to the genus Garcinia and has also been identified in other genera such as Clusia. nrfhh.comcuny.eduresearchgate.net The distribution of these plants is largely within tropical and subtropical regions. derpharmachemica.comresearchgate.nettoxicology.czmdpi.com
The genus Garcinia is a significant source of this compound. nrfhh.comderpharmachemica.comcuny.edutoxicology.cz This genus is widespread across tropical Asia, Africa, New Caledonia, Polynesia, and Brazil. derpharmachemica.comtoxicology.czmdpi.com
Garcinia brasiliensis : This species, native to Brazilian forests and the Amazonian region, is a known source of this compound, which has been purified from the ethyl-acetate extract of its fruit pericarp. researchgate.netnih.govnih.gov this compound has also been found in the leaves and epicarp of G. brasiliensis. researchgate.netmdpi.com
Garcinia subelliptica : Also known as the "Fukugi tree," this species is found in coastal forests of East and Southeast Asia, including Japan, Taiwan, the Philippines, Indonesia, Sri Lanka, and India. toxicology.czwikipedia.org this compound is one of the biflavonoids isolated from G. subelliptica, with studies identifying it in the stem bark, leaves, and seeds. semanticscholar.orgresearchgate.netnih.govbibliomed.orgresearchgate.net
Garcinia xanthochymus : This tree, endemic to India and found in South East Asia, contains this compound in its leaves, seeds, and fruits. derpharmachemica.comthieme-connect.comrsc.orgayurwiki.org
Other Garcinia species reported to contain this compound or its related forms include Garcinia gardneriana, Garcinia madruno, Garcinia intermedia (synonym: Rheedia edulis), and Garcinia multiflora. cuny.edutoxicology.czmdpi.comrsc.orgctdbase.org
Here is a summary of some Garcinia species and the plant parts from which this compound has been isolated:
| Garcinia Species | Plant Part(s) Reported to Contain this compound | Geographic Distribution |
| Garcinia brasiliensis | Fruit pericarp, Leaves, Epicarp | Brazil, Amazonian region |
| Garcinia subelliptica | Stem bark, Leaves, Seeds | East and Southeast Asia (Japan, Taiwan, Philippines, etc.) |
| Garcinia xanthochymus | Leaves, Seeds, Fruits | India, South East Asia |
| Garcinia intermedia | Fruits | Central America |
| Garcinia multiflora | Not specified | Not specified (likely within Garcinia distribution) |
| Garcinia gardneriana | Not specified | Not specified (likely within Garcinia distribution) |
| Garcinia madruno | Not specified | Not specified (likely within Garcinia distribution) |
Beyond the Garcinia genus, this compound has also been identified in species belonging to the genus Clusia. Clusia columnaris, found in tropical and subtropical regions of Central and South America, is one such source, with this compound being isolated from its leaves. nrfhh.comresearchgate.netscielo.br The presence of this compound in Clusia columnaris highlights the broader occurrence of this biflavonoid within the Clusiaceae family. researchgate.netmdpi.com
Biosynthetic Pathways and Precursors to this compound
This compound, as a biflavonoid, is synthesized through complex plant metabolic pathways, primarily involving the flavonoid biosynthesis route.
Flavonoid biosynthesis is a branch of the phenylpropanoid pathway. frontiersin.orgbiotech-asia.orgroyalsocietypublishing.org This pathway utilizes precursors derived from two fundamental metabolic routes: the shikimate pathway and the acetate (B1210297) pathway. The shikimate pathway provides the aromatic amino acid phenylalanine, which is then converted to 4-coumaroyl-CoA via a series of enzymatic steps involving phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). frontiersin.orgbiotech-asia.orgroyalsocietypublishing.orgresearchgate.net The acetate pathway, specifically through the malonyl-CoA pathway, provides the acetate units. biotech-asia.orgresearchgate.net Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, which is the precursor to all flavonoids. frontiersin.orgbiotech-asia.orgroyalsocietypublishing.orgresearchgate.net Subsequent enzymatic reactions, including the action of chalcone isomerase (CHI), lead to the formation of flavanones, dihydroflavonols, and other flavonoid subclasses. biotech-asia.orgwikipedia.org
Biflavonoids like this compound are formed by the oxidative coupling of two flavonoid units. nih.govnih.gov This dimerization typically involves a carbon-carbon or carbon-oxygen linkage between the two flavonoid monomers. In the case of this compound, which is also known as morelloflavone (B191904), it is a biflavonoid obtained by the oxidative coupling of two flavanone (B1672756) molecules, specifically naringenin (B18129) units, resulting in a linkage between the C-3 position of one unit and the C-8 position of the other. ctdbase.orgnih.govchem960.com Another related biflavonoid, amentoflavone (B1664850), is formed by the oxidative coupling of two apigenin (B1666066) units with a C3-C8 linkage, while robustaflavone (B1679496) has a C3-C6 linkage between two apigenin units. nih.govnih.govresearchgate.netuni.lucdutcm.edu.cn The specific dimerization mechanism leading to the formation of the C3-C8 linkage in this compound involves enzymatic processes.
The biosynthesis of this compound involves a series of enzymes characteristic of the flavonoid pathway, followed by specific enzymes responsible for the dimerization of the flavonoid monomers. Key enzymes in the initial flavonoid pathway include Chalcone Synthase (CHS) and Chalcone Isomerase (CHI). frontiersin.orgbiotech-asia.orgresearchgate.net While the precise enzymes directly catalyzing the oxidative coupling to form this compound are not explicitly detailed in the provided search results, the formation of biflavonoids generally involves oxidative enzymes, such as laccases or peroxidase-like enzymes, which facilitate the coupling of flavonoid monomers. Further research is needed to fully elucidate the specific enzymatic machinery responsible for the dimerization of naringenin units to form the C3-C8 linkage characteristic of this compound.
Tissue-Specific Distribution and Accumulation within Plant Sources
Research indicates that the distribution and accumulation of this compound can vary significantly among different tissues and parts of the host plants. This tissue-specific localization is a common phenomenon for secondary metabolites in plants, influenced by factors such as biosynthesis, transport, and storage mechanisms scielo.org.mxnih.gov.
Studies on Garcinia subelliptica, also known as "Fukugi," have provided insights into the distribution of biflavonoids, including this compound, within the tree. In G. subelliptica, biflavonoids are primarily found in the leaves nih.govsemanticscholar.org. Benzophenones and xanthones, other major compound classes in G. subelliptica, have been isolated from the fruit, seed, wood, bark, and root nih.govsemanticscholar.orgresearchgate.net.
An interesting study comparing the chemical constituents of green and ripe fruits and seeds of G. subelliptica in Okinawa revealed variations in compound content with maturity. The content of this compound in ripe seeds was found to be approximately 10 times higher than in green seeds nih.govsemanticscholar.org.
In Garcinia brasiliensis, this compound has been isolated from the epicarp of the fruit mdpi.comresearchgate.netresearchgate.net. Studies on G. brasiliensis callus cultures, derived from zygotic embryos, have also detected this compound, although its occurrence was reported to be less than in the initial explant scielo.br. The levels of this compound in callus cultures showed high variation across different treatments involving plant growth regulators scielo.br.
Analysis of various Garcinia species distributed in the Western Ghats of India showed that biflavonoid content was highest in G. travancorica followed by G. talbotii. jntbgri.res.in. An HPLC-PDA method used to quantify this compound and other compounds in eight Garcinia species, including edible fruits and the wood of G. kola, indicated the presence of this compound in G. spicata, among others jntbgri.res.in. In Garcinia kola, this compound (morelloflavone) has been identified in the wood nih.gov.
The differential accumulation of this compound in specific tissues suggests that these tissues may be enriched sources for its extraction and isolation. Detailed research findings on the concentration of this compound in different plant parts can be valuable for targeted bioprospecting and sustainable harvesting strategies.
Data Tables
Based on the research findings, the following table summarizes the reported occurrence of this compound in specific plant tissues:
| Plant Species | Tissue(s) Reported to Contain this compound | Reference(s) |
| Garcinia subelliptica | Leaves, Ripe Seeds, Stem Bark | nih.govsemanticscholar.orgresearchgate.net |
| Garcinia brasiliensis | Epicarp of Fruit, Callus | mdpi.comresearchgate.netresearchgate.netscielo.brscielo.br |
| Garcinia kola | Wood | nih.gov |
| Garcinia spicata | Leaves, Fruit | scribd.comjntbgri.res.in |
| Garcinia travancorica | Not specified, high biflavonoid content | jntbgri.res.in |
| Garcinia talbotii | Not specified, high biflavonoid content | jntbgri.res.in |
| Garcinia gardneriana | Not specified | mdpi.comtoxicology.cz |
| Garcinia madruno | Not specified | toxicology.cz |
| Garcinia multiflora | Not specified | nih.gov |
| Garcinia intermedia | Not specified | nih.govnih.gov |
| Garcinia livingstonei | Not specified | nih.govnih.govresearchgate.net |
| Garcinia xanthochymus | Not specified | nih.govjntbgri.res.in |
| Garcinia hombroniana | Not specified | nih.govjntbgri.res.in |
| Rheedia edulis | Not specified | nih.gov |
| Geophagus brasiliensis | Not specified | mdpi.com |
Note: "Not specified" in the table indicates that the source mentioned the presence of this compound in the species but did not specify the particular tissue.
Further detailed research findings often involve quantitative data on this compound concentration in different tissues, which can vary based on factors such as plant age, environmental conditions, and extraction methods. For instance, the tenfold increase of this compound in ripe seeds compared to green seeds of G. subelliptica is a key finding regarding accumulation related to maturity nih.govsemanticscholar.org. Studies on callus cultures of G. brasiliensis illustrate attempts to understand and potentially enhance this compound production in vitro, although significant variation in levels was observed scielo.brscielo.br.
Isolation, Purification, and Structural Elucidation Methodologies for Fukugetin
Advanced Extraction Techniques
Extraction is a critical initial step to isolate Fukugetin from the complex matrix of plant tissues. This process involves using solvents to dissolve the target compound while leaving behind unwanted materials.
Solvent-Based Extraction Approaches (e.g., Hexane (B92381), Ethyl-Acetate, Ethanol)
Various solvent systems are employed for the extraction of this compound, often in a sequential manner based on increasing polarity. Studies have shown the effectiveness of hexane, ethyl-acetate, and ethanol (B145695) in extracting this compound and other related compounds from Garcinia species. tandfonline.comtandfonline.comtandfonline.commdpi.com For instance, a common protocol involves the sequential extraction of dried and powdered plant material with hexane, followed by ethyl-acetate, and then ethanol using equipment like a Soxhlet apparatus. tandfonline.comtandfonline.com This method allows for the differential extraction of compounds based on their solubility in solvents of varying polarities. The ethyl-acetate fraction has been specifically noted to contain high levels of this compound. tandfonline.commdpi.com
Different extraction modes, such as solvent sequence in Soxhlet equipment (SES) and by maceration (SEM), as well as direct extraction with ethanol by maceration (EEM) and in Soxhlet equipment (EES), have been evaluated for their efficiency in extracting bioactive compounds, including this compound, from Garcinia brasiliensis. tandfonline.com Research indicates that the highest levels of this compound were detected in the ethyl acetate (B1210297) fraction obtained using the SES mode. tandfonline.comnih.govresearchgate.net
| Extraction Mode | Solvent Fraction | This compound Yield (mg/g dry weight) |
| SES | Ethyl Acetate | 44.95 tandfonline.comnih.govresearchgate.net |
| SEM | Ethyl Acetate | Not specified for this compound in source |
| EEM | Ethanol | Not specified for this compound in source |
| EES | Ethanol | Not specified for this compound in source |
Note: Data for SEM, EEM, and EES specifically for this compound yield in the ethyl acetate fraction was not explicitly available in the provided snippets, though the SES mode showed the highest yield for this compound in the ethyl acetate fraction.
Another approach involves defatting the plant material with non-polar solvents like hexane or petroleum ether prior to extraction with more polar solvents such as acetone (B3395972) or 95% ethanol under reflux conditions. Concentration of these crude extracts, typically using a rotary evaporator under reduced pressure, yields a material containing this compound. tandfonline.comunesp.br
Chromatographic Purification Protocols
Following the initial extraction, chromatographic techniques are essential to purify this compound from other co-extracted compounds.
Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20)
Column chromatography is a fundamental technique used in the purification of this compound. Silica gel column chromatography is commonly employed, often using elution gradients with mixtures of solvents of increasing polarity. researchgate.nettandfonline.comunesp.br For example, the ethyl-acetate extract containing this compound can be subjected to silica gel chromatography using mixtures of n-hexane/ethyl-acetate and ethyl-acetate/ethanol to obtain fractions. researchgate.nettandfonline.comunesp.br These fractions can be monitored using thin-layer chromatography (TLC) to group similar components. tandfonline.comtandfonline.comunesp.br Subsequent re-chromatography of the this compound-rich fractions with similar solvent mixtures can further improve purity. tandfonline.comtandfonline.com
Gel filtration chromatography using Sephadex LH-20 is another technique that has been utilized in the purification of biflavonoids, including this compound, from Garcinia species extracts. jst.go.jp This method separates compounds based on their size.
High-Performance Liquid Chromatography (HPLC) Applications (e.g., HPLC-PDA, Preparative HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound, offering higher resolution and efficiency compared to traditional column chromatography. HPLC coupled with a photodiode array detector (HPLC-PDA) is used for quantifying the purity of isolated compounds like this compound. tandfonline.comnih.govresearchgate.net For instance, the purity of this compound has been confirmed using HPLC with an ODS-2 column and a mobile phase of acetonitrile/1% acetic acid (45:55 v/v), with detection at 289 nm.
Preparative HPLC is employed for the purification of larger quantities of this compound. Reverse-phase chromatography on octadecyl silica (ODS) columns and preparative HPLC using different stationary phases have been successfully applied in the isolation of biflavonoids, including this compound. jst.go.jp Semi-preparative HPLC with a methanol-water mobile phase has also been used in the purification of compounds from Garcinia fruits, which can contain this compound. rsc.org
Countercurrent Chromatography and Other Advanced Separations
Countercurrent Chromatography (CCC), specifically High-Speed Countercurrent Chromatography (HSCCC), has been demonstrated as an efficient method for the isolation of this compound and other phenolic constituents from Garcinia brasiliensis epicarp. unesp.br HSCCC allows for the rapid separation of compounds without a solid support, reducing sample loss and irreversible adsorption. unesp.br Using a two-phase solvent system, HSCCC can achieve high purity in a single run. unesp.br For the isolation of this compound, a solvent system like HEMWat (hexane:ethyl acetate:methanol (B129727):water) in a specific ratio (e.g., 5:5:5:5) can be used, with the lower phase as the stationary phase and the upper phase as the mobile phase. unesp.br
Other advanced separation techniques may include methods that allow for the direct isolation of ligands from complex mixtures without extensive prior purification, often coupled with liquid chromatography and various detection methods. frontiersin.org While not specifically detailed for this compound in the provided context, such approaches highlight the ongoing development of sophisticated separation strategies in natural product chemistry.
Structural elucidation of isolated this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D, such as 1H NMR, 13C NMR, COSY, gHMQC, gHMBC), Mass Spectrometry (MS, including LC-ESI-MS, HR-FAB-MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy. jst.go.jpresearchgate.nettandfonline.comtandfonline.comunesp.brresearchgate.net Single crystal X-ray diffraction can also be used to determine the definitive crystallographic structure. tandfonline.comtandfonline.com Comparison of the obtained spectroscopic data with reported values in the literature is crucial for confirming the identity of this compound. researchgate.nettandfonline.comtandfonline.com
Spectroscopic and Spectrometric Characterization Methodologies
Detailed spectroscopic and spectrometric analyses are crucial for confirming the structure of this compound and determining its absolute configuration tandfonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, COSY, gHMQC, gHMBC)
NMR spectroscopy is a fundamental tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atoms and their connectivity tandfonline.comunesp.br. Both 1D (¹H and ¹³C) and 2D NMR techniques are employed unesp.br.
¹H NMR Spectroscopy: Provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions unesp.br.
¹³C NMR Spectroscopy: Reveals the different types of carbon atoms and their chemical shifts unesp.br.
Correlation Spectroscopy (COSY): Identifies coupled protons, showing correlations between protons that are two or three bonds apart unesp.br. This helps in mapping out proton networks within the molecule unesp.br.
Gradient Heteronuclear Multiple-Quantum Coherence (gHMQC) or Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations) jst.go.jpunesp.br. This is essential for assigning proton and carbon signals jst.go.jpunesp.br.
Analysis of the ¹H and ¹³C NMR spectra, in conjunction with COSY, gHMQC, and gHMBC data, allows for the complete assignment of the NMR signals and the confirmation of the this compound structure unesp.br.
Mass Spectrometry (MS) Applications (e.g., HR-FAB-MS, UHPLC-ESI-QTOF-MS/MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structural fragments tandfonline.comjst.go.jp.
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): Can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecule jst.go.jptaylorandfrancis.com. FAB-MS was a popular technique for ionizing non-volatile compounds and produces protonated molecules or adducts taylorandfrancis.comemory.edu.
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS): This hyphenated technique combines the separation power of UHPLC with the high sensitivity and mass accuracy of ESI-QTOF-MS/MS nih.gov. ESI is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) emory.edu. QTOF mass analyzers provide high resolution and accurate mass measurements, while MS/MS capabilities allow for fragmentation of the parent ion to obtain structural information nih.gov. This approach is powerful for both identification and structural characterization of this compound and related compounds in complex mixtures nih.gov.
Mass spectral data, particularly the presence of the pseudo-molecular ion peak and characteristic fragmentation ions, support the proposed structure of this compound jst.go.jp.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule tandfonline.com.
UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light by the compound mdpi.comresearchgate.net. The UV-Vis spectrum of this compound shows characteristic absorption maxima corresponding to the π-π* electronic transitions of its aromatic rings and carbonyl groups mdpi.comresearchgate.net. These maxima can be compared to literature values for known flavonoids and biflavonoids to support the structural assignment tandfonline.com.
Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by the molecule, providing information about the vibrational modes of different functional groups biorxiv.orglibretexts.org. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of hydroxyl groups (O-H), carbonyl groups (C=O), aromatic rings (C=C), and carbon-oxygen bonds (C-O) libretexts.org. These bands serve as a fingerprint for the molecule and help confirm the presence of key functional moieties libretexts.org. IR spectra are typically obtained using techniques like KBr pellets unesp.br.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and, crucially, the absolute configuration of chiral centers tandfonline.comresearchgate.netresearchgate.netmit.edu.
For this compound, which contains chiral centers, X-ray crystallography on a suitable single crystal can unambiguously establish its absolute configuration tandfonline.com. While this compound may crystallize in a noncentrosymmetric space group, determining the absolute structure using X-ray diffraction can be challenging for compounds composed solely of light atoms like carbon and oxygen due to their relatively small anomalous scattering tandfonline.comresearchgate.netmit.edu. However, with modern techniques and high-quality crystals, it is possible to determine the absolute configuration even with oxygen as the heaviest atom researchgate.netmit.edu.
The crystal structure of this compound has been reported, revealing its arrangement in the crystal lattice, including the presence of co-crystallized solvent molecules like water and methanol tandfonline.com. The analysis of the diffraction data allows for the refinement of the structure and the determination of parameters that confirm the absolute configuration tandfonline.comresearchgate.net.
Biological Interactions and Modulatory Effects of Fukugetin
Enzyme Inhibition Studies and Kinetic Analysis
Enzyme inhibition is a key aspect of fukugetin's biological activity, with studies highlighting its effects on both cysteine and serine proteases. tandfonline.comuniroma1.it
Cysteine Protease Inhibition (e.g., Papain, Cruzain)
This compound has been shown to inhibit cysteine proteases, including papain and cruzain. tandfonline.comnih.gov Cruzain, a major cysteine protease in Trypanosoma cruzi, the parasite responsible for Chagas disease, is a notable target. tandfonline.comnih.gov
Kinetic Parameters and Inhibition Mechanisms (e.g., Slow Reversible, Partial Competitive, Mixed-Type)
Kinetic analyses reveal that this compound inhibits both papain and cruzain through a slow reversible mechanism. tandfonline.comnih.govresearchgate.net The inhibition constant (KI) for cruzain was determined to be 1.1 µM, while for papain it was 13.4 µM. tandfonline.comnih.govresearchgate.net This indicates that this compound is approximately 12 times more potent against cruzain than papain. tandfonline.comnih.govresearchgate.net
Lineweaver-Burk plots have provided further details on the inhibition mechanisms. For cruzain, this compound exhibits partial competitive inhibition. tandfonline.comnih.govresearchgate.net In the case of papain, the inhibition is described as hyperbolic mixed-type inhibition. tandfonline.comresearchgate.nettandfonline.com This mixed-type inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com For papain, this compound binds to the free enzyme with a KI of 13.4 ± 0.2 µM and to the enzyme-substrate complex with a dissociation constant (αKI) of 24 ± 4 µM. tandfonline.com The factor α, which indicates the change in substrate affinity when this compound is bound, was 1.8 ± 0.3 for papain, showing a decrease in affinity. tandfonline.com The catalytic constant (kcat) for papain also decreased significantly in the presence of this compound. tandfonline.com
| Enzyme | Inhibition Type | KI (µM) | k7 (min⁻¹) | k-7 (min⁻¹) |
|---|---|---|---|---|
| Papain | Slow Reversible, Hyperbolic Mixed-Type | 13.4 ± 0.6 | 0.015 ± 0.001 | 0.0007 ± 0.0002 |
| Cruzain | Slow Reversible, Partial Competitive | 1.1 ± 0.2 | 0.19 ± 0.05 | 0.008 ± 0.003 |
Data derived from tandfonline.comtandfonline.com.
Structural Basis of Enzyme-Inhibitor Interactions (Molecular Docking and Dynamics Simulations)
Molecular docking studies have been employed to understand how this compound interacts with the active sites of papain and cruzain. Due to the similarities in their active sites, this compound is believed to bind in a similar orientation to both enzymes. tandfonline.comresearchgate.net The biflavone structure of this compound binds with its ring C' positioned in the S2 pocket and ring C in the S3 pocket of the proteases. tandfonline.comnih.govresearchgate.net These interactions are mediated by hydrophobic forces and hydrogen bonds. tandfonline.comnih.govresearchgate.net
In papain, ring C engages in hydrophobic interactions with residues Tyr61 and Tyr67 in the S3 pocket. tandfonline.comresearchgate.net Hydrophobic interactions also occur between ring C' and residues such as Val133, Phe207, Trp69, and Tyr67. tandfonline.comresearchgate.net Hydrogen bonds are established between the hydroxyl group at C20 of this compound and Asp158, and between the hydroxyl group at C13 and Asn64. tandfonline.comresearchgate.net
For cruzain, hydrophobic interactions in the S2 pocket involve residues Leu67, Ala133, and Leu157 with ring C'. tandfonline.comresearchgate.net Hydrogen bonds are formed between Glu205 (at the bottom of the S2 subsite) and the hydroxyl groups at C27 and C28, and between Ser61 and the hydroxyl group at C13. tandfonline.comresearchgate.net
Serine Protease Inhibition (e.g., Trypsin, Human Tissue Kallikreins KLK1 and KLK2)
This compound has also demonstrated inhibitory activity against serine proteases, including human tissue kallikreins (KLKs). uniroma1.itnih.gov Specifically, it has been shown to inhibit KLK1 and KLK2. uniroma1.itnih.govinfobibos.com.br
Kinetic studies on the inhibition of KLK1 and KLK2 by this compound indicate a mixed-type inhibition mechanism, described as linear partial competitive inhibition. infobibos.com.brifsuldeminas.edu.br This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex of KLK1 and KLK2. infobibos.com.brifsuldeminas.edu.br The KI values for the binding of this compound to free KLK1 and KLK2 have been determined. ifsuldeminas.edu.br
| Enzyme | Inhibition Type | KI (µM) |
|---|---|---|
| KLK1 | Mixed-Type (Linear Partial Competitive) | 3.6 ± 0.2 |
| KLK2 | Mixed-Type (Linear Partial Competitive) | 1.6 ± 0.1 |
Data derived from ifsuldeminas.edu.br.
This compound has also shown inhibitory activity against other kallikreins, including KLK3, KLK5, KLK6, and KLK7, albeit with higher IC50 values compared to KLK1 and KLK2. infobibos.com.brifsuldeminas.edu.br The IC50 values for the inhibition of KLK1, KLK2, KLK3, KLK5, KLK6, and KLK7 by this compound have been reported. ifsuldeminas.edu.br
| Enzyme | IC50 (µM) |
|---|---|
| KLK1 | 5.7 ± 0.2 |
| KLK2 | 3.2 ± 0.1 |
| KLK3 | 13 ± 0.8 |
| KLK5 | 12.5 ± 1.1 |
| KLK6 | Not specified in source |
| KLK7 | Not specified in source |
Data derived from ifsuldeminas.edu.br. Note: IC50 values for KLK6 and KLK7 were mentioned as tested but specific values were not found in the provided snippets.
Molecular docking and dynamics simulations have also been performed to investigate the binding of this compound to KLK1. uniroma1.itinfobibos.com.brifsuldeminas.edu.br These studies aim to identify the putative binding sites and rationalize the observed mixed-type inhibition mechanism. uniroma1.itinfobibos.com.brifsuldeminas.edu.br
Other Enzymatic Targets and Modulatory Effects
Beyond proteases, this compound has been reported to possess anti-enzymatic activities more broadly. nrfhh.com Studies have also indicated its ability to inhibit peptidases in Trypanosoma cruzi extracts, with an IC50 of 7 µM. tandfonline.comresearchgate.net
Antioxidant Mechanisms and Radical Scavenging Activities
In Vitro Assays for Antioxidant Capacity (e.g., DPPH, ABTS, ORAC, Superoxide (B77818) Scavenging)
In vitro studies have consistently shown this compound to possess significant antioxidant capacity across multiple assay methods. These methods assess the ability of a compound to scavenge free radicals or reduce oxidative species. Common assays used include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), ORAC (Oxygen Radical Absorbance Capacity), and superoxide scavenging assays. researchgate.netredalyc.orgjst.go.jpresearchgate.net
Research indicates that this compound demonstrates strong antioxidant capacity in all these methods, with values comparable to those of known antioxidants. researchgate.netjst.go.jp Specifically, this compound has shown high antioxidant activity in DPPH, ABTS, ORAC, and superoxide scavenging assays. researchgate.netjst.go.jp
Molecular Basis of Antioxidant Action (e.g., Hydroxyl Group Reactivity, Metal Chelation)
The antioxidant activity of this compound is primarily attributed to the presence of hydroxyl groups within its structure. redalyc.orgunesp.br These hydroxyl groups, particularly those linked to aromatic rings, can react with and neutralize free radicals through mechanisms such as single electron transfer (SET). redalyc.orgunesp.br
Another important molecular basis for the antioxidant action of flavonoids, including biflavonoids like this compound, is their ability to chelate metal ions. redalyc.orgunesp.bruchile.clcore.ac.ukrsc.org Transition metals like iron and copper can participate in Fenton and Haber-Weiss reactions, leading to the generation of harmful reactive oxygen species (ROS). redalyc.orgunesp.br By chelating these metal ions, this compound can prevent them from catalyzing these reactions, thereby reducing oxidative stress. redalyc.orgunesp.brcore.ac.uk The chelation capacity of flavonoids is generally determined by measuring their effect on iron ions (Fe²⁺). redalyc.orgunesp.br
Influence of Structural Motifs on Antioxidant Potency (e.g., Luteolin (B72000) and Naringenin (B18129) Moieties)
In DPPH and ABTS assays, the luteolin structure within this compound appears to significantly contribute to its antioxidant capacity. researchgate.netjst.go.jp Luteolin, a flavone (B191248), possesses a catechol group (ortho-dihydroxyl groups) on its B-ring, which is known to be a key feature for potent radical scavenging activity. rsc.orgnih.gov
Antimicrobial and Antiparasitic Interactions
Beyond its antioxidant effects, this compound has demonstrated activity against various microorganisms and parasites, including fungi, bacteria, and Leishmania species. researchgate.net
Antifungal Activity and Potential Fungal Protein Targets (in silico studies)
This compound has shown antifungal activity. researchgate.netresearchgate.netnrfhh.com In silico studies, particularly molecular docking experiments, have been conducted to investigate the potential mechanisms of this compound's antifungal action by exploring its interactions with potential molecular targets in fungi, such as Candida albicans. researchgate.netresearchgate.netnrfhh.commdpi.com
These in silico studies suggest that this compound can interact with fungal proteins, showing good binding energy with certain targets. researchgate.net This interaction may lead to a decrease in the expression of genes essential for fungal proliferation or impair the activity of proteins synthesized by these genes, thereby inhibiting fungal growth. researchgate.net While specific fungal protein targets for this compound have been explored computationally, further experimental validation is needed to confirm these interactions and elucidate the precise molecular mechanisms. researchgate.netresearchgate.netnrfhh.com
Antibacterial Effects Against Gram-Positive Bacterial Strains
This compound has also exhibited antibacterial capacity, particularly against certain Gram-positive bacterial strains. researchgate.netjst.go.jpscielo.br Studies have reported its activity against bacteria such as Staphylococcus aureus and Bacillus cereus. researchgate.net The minimum inhibitory concentration (MIC) values for this compound against some Gram-positive bacteria have been estimated to be in the range of 0.125–1 mg/mL, which is comparable to the MICs of known flavonoids like kaempferol (B1673270) or quercetin. researchgate.netjst.go.jp
While activity against Gram-positive bacteria has been noted, some sources suggest that Gram-negative bacteria may be more resistant to certain flavonoids, potentially due to the presence of their outer membrane containing lipopolysaccharide. researchgate.net
Antileishmanial Activity and Protease Targeting
This compound has demonstrated activity against Leishmania, the parasites responsible for leishmaniasis. researchgate.netresearchgate.netbrazilianjournals.com.br Research indicates that this compound can inhibit Leishmania amazonensis. researchgate.netresearchgate.netbrazilianjournals.com.br
One of the proposed mechanisms for this compound's antileishmanial activity involves the inhibition of Leishmania proteases. researchgate.netresearchgate.netbrazilianjournals.com.br Leishmania parasites rely on various proteases for essential processes, including survival within their hosts. brazilianjournals.com.br Studies have shown that this compound can act as an inhibitor of Leishmania (L.) amazonensis cysteine and serine proteinases. researchgate.netresearchgate.netbrazilianjournals.com.br In vitro evaluations have shown significant inhibitory activity of this compound against Leishmania proteases, with reported IC₅₀ values. researchgate.netbrazilianjournals.com.br For instance, an IC₅₀ value of 3.2 ± 0.5 µM/mL has been reported for this compound's inhibitory effect on Leishmania proteases. researchgate.net This suggests that targeting parasite proteases is a potential mechanism by which this compound exerts its antileishmanial effects. researchgate.netbrazilianjournals.com.br
Despite its inhibitory effect on Leishmania proteases, some studies have indicated that this compound showed no direct activity against promastigote or amastigote forms of L. (L.) amazonensis in vitro. researchgate.netresearchgate.net This might suggest that its primary mode of action against Leishmania is through modulating host-parasite interactions via protease inhibition rather than direct killing of the parasite forms in isolation. However, other research indicates activity on amastigotes with an IC₅₀ of 3.2 µM. researchgate.net Further research is needed to fully understand the complex interplay of this compound with Leishmania at different life stages and within the host environment.
This compound is a biflavonoid compound that has been the subject of research due to its diverse biological activities. It is found in plants such as Garcinia brasiliensis and Garcinia subelliptica. researchgate.nettandfonline.comresearchgate.net this compound is also known by the synonym (+)-Morelloflavone. nih.gov
Antitrypanosomal Activity (e.g., Trypanosoma cruzi) this compound has demonstrated potent inhibitory effects against Trypanosoma cruzi, the parasite responsible for Chagas disease.researchgate.netresearchgate.netResearch indicates that this compound acts as an inhibitor of cysteine proteases, particularly cruzain, which is the major cysteine protease in T. cruzi and is essential for the parasite's life cycle.researchgate.nettandfonline.comresearchgate.netnih.govtandfonline.comInhibition of cruzain is considered a promising strategy for antitrypanosomal therapy.researchgate.nettandfonline.comresearchgate.netnih.govKinetic analyses have shown that this compound inhibits cruzain and papain through a slow reversible type of inhibition.tandfonline.comresearchgate.netnih.govtandfonline.comThe inhibition constant (Kᵢ) for cruzain was found to be 1.1 µM, while for papain it was 13.4 µM, indicating that this compound is approximately 12 times faster at inhibiting cruzain than papain.tandfonline.comresearchgate.netnih.govtandfonline.comStudies using Lineweaver-Burk plots suggest a partial competitive inhibition mechanism for cruzain.tandfonline.comresearchgate.netnih.govFurthermore, this compound has shown inhibitory activity on proteases present in T. cruzi extracts, with an IC₅₀ value of 7 µM.tandfonline.comresearchgate.netnih.govDocking studies suggest that this compound binds to specific pockets within the protease structure through hydrophobic interactions and hydrogen bonds.tandfonline.comresearchgate.netnih.gov
Data on this compound's Inhibition of Cysteine Proteases:
| Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (T. cruzi extract) (µM) |
| Cruzain | Slow reversible, partial competitive | 1.1 | 7 |
| Papain | Slow reversible, hyperbolic mixed-type | 13.4 | Not specified |
Cellular and Molecular Pathway Modulation (Non-Clinical Focus)
This compound has been reported to modulate various cellular and molecular pathways. researchgate.netbibliomed.orgnih.govnih.govscispace.com
Structure Activity Relationships Sar and Mechanistic Elucidation of Fukugetin and Its Analogues
Identification of Key Pharmacophores and Structural Determinants for Biological Activity
The biological activities of fukugetin are closely linked to its unique biflavonoid structure, which includes multiple hydroxyl groups and the distinct flavanone-flavone linkage. nih.govunilag.edu.ng These structural features contribute to its interactions with various biological targets.
For instance, the antioxidant capacity of this compound appears to be significantly influenced by the luteolin (B72000) structure within the molecule, particularly in DPPH and ABTS assays. jst.go.jp The presence of hydroxyl groups on the B and C rings of the flavonoid units are generally considered important pharmacophores for antioxidant activity in flavonoids due to their ability to scavenge free radicals and chelate metal ions.
In the context of enzyme inhibition, such as the inhibition of cysteine proteases like papain and cruzain, molecular docking studies have provided insights into the binding interactions. This compound has been shown to bind to the S2 and S3 pockets of these enzymes. The binding involves interactions between the C' ring of the biflavone and the S2 pocket, and the C ring with the S3 pocket, mediated through hydrophobic interactions and hydrogen bonds. nih.govtandfonline.com This suggests that the specific arrangement and functional groups on these rings are crucial for effective protease inhibition.
Furthermore, the carbonyl group in the structure of biflavonoids can be important for inhibitory activity against certain enzymes, potentially favoring nucleophilic attack by serine and cysteine proteases. academicjournals.orgresearchgate.net
Comparative Analysis with Related Biflavonoids (e.g., Morelloflavone (B191904), Fukugeside, Amentoflavone)
Comparing the activities of this compound with structurally related biflavonoids helps to pinpoint the influence of specific structural variations on biological effects. This compound is also known as (+)-Morelloflavone, indicating they share the same core structure but may differ in stereochemistry or source. nih.govnih.govctdbase.org
Morelloflavone, which is structurally identical to this compound or a stereoisomer depending on the specific designation used, has shown notable inhibitory effects on HMG-CoA reductase, an enzyme involved in cholesterol synthesis. researchgate.netresearchgate.netresearchgate.net In silico studies comparing morelloflavone and its naturally occurring derivatives revealed that morelloflavone displayed the best binding capacity to HMG-CoA reductase among the tested compounds, suggesting the importance of the intact morelloflavone structure for this activity. researchgate.netresearchgate.net The luteolin subunit of morelloflavone was found to interact with residues in the shallow hydrophobic pocket of the enzyme through hydrogen bonds and van der Waals interactions. researchgate.net
Amentoflavone (B1664850) is another biflavonoid, but it has a flavone-flavone linkage (specifically, a C-3'-C-8'' linkage between two apigenin (B1666066) units) nih.govresearchgate.netuni.lu, unlike the flavanone-flavone structure of this compound (Morelloflavone), which has a C-3-C-8'' linkage between naringenin (B18129) and luteolin units. unilag.edu.ngjst.go.jp This difference in the interflavonoid linkage and the hydroxylation pattern leads to distinct bioactivity profiles. For example, while both this compound and amentoflavone exhibit antioxidant activity, their potencies can vary depending on the assay. d-nb.info Amentoflavone has been reported as a potent inhibitor of alpha-amylase and alpha-glucosidase, and 3',8''-biflavones generally show stronger inhibitory potential on these enzymes compared to their monomeric subunits. researchgate.net
Fukugeside is a glycosylated derivative of this compound (Morelloflavone), specifically a morelloflavone-7''-O-β-glucopyranoside. academicjournals.orgnih.govresearchgate.net The addition of a sugar moiety significantly impacts the compound's polarity, solubility, absorption, distribution, metabolism, and excretion, and consequently, its bioactivity. Glycosylation can either enhance or diminish biological activity depending on the specific target and the location of glycosylation.
Comparative analysis highlights that the type of interflavonoid linkage (flavanone-flavone vs. flavone-flavone) and the specific hydroxylation patterns are key determinants of the distinct biological activities observed among biflavonoids like this compound, morelloflavone, and amentoflavone.
Impact of Glycosylation and Other Modifications on Bioactivity Profiles
Modifications such as glycosylation can significantly alter the biological properties of this compound. Fukugeside, the 7''-O-glucopyranoside of morelloflavone (this compound), is an example of how glycosylation affects bioactivity. academicjournals.orgnih.govresearchgate.net
Glycosylation generally increases the hydrophilicity of a compound, which can influence its solubility and cellular uptake. While specific detailed studies on the SAR of glycosylated this compound analogues were not extensively found in the search results, research on other biflavonoids and flavonoids indicates that glycosylation can impact various activities, including antioxidant and antibacterial properties. For instance, glycosylation at the C7 position has been reported to abolish antibacterial activity in some biflavonoids.
Other potential modifications, such as acylation or alkylation of the hydroxyl groups, can also lead to altered bioactivity. Studies on semisynthetic derivatives of morelloflavone have shown that modifications like acetylation, methylation, or butanoylation can influence their inhibitory effects on proteases like papain and trypsin. academicjournals.orgresearchgate.net The presence or absence of a carbonyl group in modified structures also appears to play a role in inhibitory potency. academicjournals.orgresearchgate.net These findings suggest that derivatization of the hydroxyl groups on the this compound scaffold can be a strategy to modulate its biological activities.
Computational Chemistry Approaches for SAR Prediction and Validation (e.g., QSAR, Molecular Dynamics)
Computational chemistry techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are valuable tools for predicting and understanding the SAR of this compound and its analogues. chemrevlett.comrsc.orgnih.gov
Molecular docking studies have been utilized to investigate the binding interactions of this compound with target proteins, such as cysteine proteases (papain and cruzain) and HMG-CoA reductase. nih.govtandfonline.comresearchgate.netresearchgate.net These studies provide atomic-level insights into how this compound fits into the binding pockets of enzymes and the types of interactions (hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity and inhibition. nih.govtandfonline.comresearchgate.net For this compound's inhibition of papain and cruzain, docking simulations supported the experimental findings and suggested specific binding modes involving the C and C' rings. nih.govtandfonline.comresearchgate.net
QSAR modeling aims to establish mathematical relationships between the structural properties of a series of compounds and their biological activities. chemrevlett.comrsc.orgnih.gov By analyzing the structural descriptors of this compound and its analogues and correlating them with observed biological data (e.g., IC50 values for enzyme inhibition or antioxidant capacity), QSAR models can predict the activity of new, untested analogues and identify the key structural features that contribute to activity. nih.gov While specific published QSAR models solely focused on this compound were not prominently found, QSAR approaches are widely applied to flavonoid and biflavonoid series to understand SAR and guide the design of more potent derivatives. euroqsar.orgchemrxiv.org
Molecular dynamics (MD) simulations can complement docking studies by providing information on the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding. chemrevlett.comrsc.orgchemrxiv.org MD simulations can help validate docking poses and provide a more dynamic picture of the interactions, which is essential for understanding the mechanistic basis of activity. rsc.orgchemrxiv.org While specific MD simulation studies for this compound were not detailed in the search results, this technique is increasingly used in the study of natural product interactions with biological targets to refine SAR understanding. rsc.orgchemrxiv.org
These computational approaches, when integrated with experimental data, provide a powerful framework for dissecting the SAR of this compound, identifying crucial pharmacophores, comparing the impact of structural variations, and guiding the rational design of novel analogues with improved biological activities.
Chemical Synthesis and Derivatization Strategies for Fukugetin and Its Analogs
Total Synthesis Approaches for Biflavonoids
Total synthesis of biflavonoids typically involves the construction of the individual flavonoid monomer units followed by a dimerization reaction to form the biflavonoid skeleton researchgate.net.
The synthesis of flavonoid monomers often utilizes reactions such as the Claisen-Schmidt condensation usd.ac.idwikipedia.org. This reaction involves the condensation of ortho-hydroxy acetophenones with benzaldehyde (B42025) derivatives to form chalcones, which serve as key intermediates usd.ac.idlibretexts.orgresearchgate.net. Subsequent cyclization of the chalcone (B49325) intermediate leads to the formation of the flavone (B191248) or flavanone (B1672756) monomer usd.ac.idbiomedres.us.
Dimerization of these flavonoid monomers to form the biflavonoid structure can be achieved through various coupling reactions. The Ullmann coupling reaction is a well-established method for forming diaryl ether linkages between two flavonoid units researchgate.netusd.ac.idgoogle.com. This reaction typically involves the reaction of halogenated flavones in the presence of a copper catalyst and an alkaline solution researchgate.netusd.ac.id. While the Ullmann coupling is a valuable tool, newer, more robust synthetic approaches are continuously being explored to improve yields and regioselectivity researchgate.net.
Oxidative coupling is another significant strategy for the synthesis of biflavonoids, mimicking the natural biosynthetic process researchgate.netmdpi.comresearchgate.net. This method involves the direct coupling of two flavonoid units through oxidation. Metal-catalyzed oxidative coupling, such as using FeCl3, has been employed for the regioselective construction of diaryl axes in biflavones nih.govuni-duesseldorf.de. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been reported to achieve oxidative dimerization reactions of flavonoids via a single electron transfer mechanism, leading to C-C linked biflavonoids mdpi.com. This approach can be particularly useful for forming specific C-C linkages between the flavonoid units mdpi.com.
Semisynthesis of Fukugetin Derivatives
Semisynthesis involves using a naturally occurring compound, such as this compound, as a starting material for the synthesis of new derivatives academicjournals.org. This approach allows for targeted modifications of the this compound structure to explore the impact of specific functional groups on its properties academicjournals.org.
Semisynthesis enables the creation of this compound analogs with modified functional groups through reactions such as acylation and alkylation of the hydroxyl groups academicjournals.orgresearchgate.net. These modifications can lead to derivatives with altered biological activities compared to the parent compound academicjournals.org. For example, modifications to the hydroxyl groups of morelloflavone (B191904) (this compound) have been shown to influence its inhibitory effects on proteases academicjournals.orgresearchgate.net.
Chemical modification of this compound through semisynthesis is a crucial strategy for exploring structure-function relationships academicjournals.orgorcid.orgdntb.gov.ua. By systematically altering specific parts of the molecule, researchers can gain insights into how the chemical structure influences its biological activity, such as enzyme inhibition academicjournals.orgresearchgate.net. Studies on semisynthetic biflavonoid derivatives have demonstrated that structural characteristics and the position and type of substituents, such as acetyl, methyl, or butanoyl ligands, can significantly impact inhibitory potency against various enzymes academicjournals.orgresearchgate.net. The presence or absence of a carbonyl group in a derivative can also influence its activity academicjournals.orgresearchgate.net.
Chemoenzymatic Synthesis and Biotransformation Pathways
Chemoenzymatic synthesis combines chemical and enzymatic reactions to synthesize complex molecules like biflavonoids uni-duesseldorf.deresearchgate.net. Enzymes, such as laccases and peroxidases, can catalyze oxidative coupling reactions of phenolic compounds, including flavonoids, often with high regioselectivity and under milder conditions compared to traditional chemical methods researchgate.netrsc.org. This approach can be utilized for the synthesis of dimeric flavonoids and their analogs researchgate.netrsc.org.
Biotransformation pathways involve the metabolic conversion of compounds by living organisms or enzymes mdpi.com. While the focus is on synthesis, understanding natural biotransformation can inform synthetic strategies, particularly for creating specific derivatives or understanding metabolic fates. The biosynthesis of biflavonoids in plants involves the oxidative coupling of two flavonoid units, highlighting the role of enzymatic processes in their formation in nature mdpi.comsemanticscholar.org.
Advanced Analytical Methods for Fukugetin Quantification and Quality Control
Chromatographic Quantification Techniques (e.g., UHPLC-MS/MS, HPLC-PDA/DAD)
Chromatographic techniques are central to the quantitative analysis of fukugetin. High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) or Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for this purpose.
HPLC-PDA/DAD allows for the quantification of this compound based on its ultraviolet-visible (UV-Vis) absorbance. The PDA/DAD detector acquires the entire UV spectrum for each peak, which aids in peak identification and purity assessment. This method is robust and widely available in analytical laboratories. nih.gov UHPLC systems, using columns with smaller particle sizes (<2 μm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and much faster analysis times. nih.gov A typical UHPLC-PDA method for biflavonoids like this compound would involve a reverse-phase C18 column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol (B129727). researchgate.net
For even greater sensitivity and selectivity, especially in complex biological matrices, UHPLC-MS/MS is the technique of choice. nih.gov This method combines the superior separation capabilities of UHPLC with the precise mass detection of tandem mass spectrometry. nih.gov Quantification is often performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces matrix interference by monitoring a specific precursor-to-product ion transition for this compound. researchgate.net
Table 1: Comparison of Chromatographic Techniques for this compound Quantification
| Parameter | HPLC-PDA/DAD | UHPLC-MS/MS |
|---|---|---|
| Principle | UV-Vis Absorbance | Mass-to-charge ratio |
| Sensitivity | Moderate (ng level) | High to Very High (pg-fg level) |
| Selectivity | Good | Excellent |
| Analysis Time | Longer | Shorter (typically < 10 min) nih.gov |
| Cost | Lower | Higher |
| Application | Routine quality control, quantification in less complex matrices | Bioanalysis, trace-level quantification, complex matrices nih.gov |
Spectroscopic Assays for Purity and Content Determination
Spectroscopic methods are indispensable for assessing the purity and confirming the identity of this compound. These techniques are often used to complement chromatographic analyses.
UV-Visible (UV-Vis) Spectroscopy : This is a straightforward and accessible technique for the quantitative determination of this compound content. ijrar.org By establishing a calibration curve with a known standard, the concentration of this compound in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax), following the Beer-Lambert law. ijrar.org It is a non-destructive method valuable for quick content checks. ijrar.org
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used for the identification of this compound by analyzing its unique pattern of molecular vibrations. ijrar.org The resulting spectrum provides a molecular fingerprint, showing characteristic absorption bands corresponding to functional groups present in the this compound structure, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. This helps in confirming the identity and detecting impurities with different functional groups.
Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) : qHNMR is a primary ratio analytical method that can be used for absolute purity determination without the need for an identical reference standard of the analyte. nih.gov By integrating the signals of specific protons in the this compound molecule and comparing them to a certified internal standard of known purity, the absolute content of this compound in a sample can be calculated with high accuracy. nih.gov This method is particularly useful for characterizing reference materials. nih.gov
Method Validation and Standardization for Research Applications
For research applications to be reliable and reproducible, the analytical methods used for this compound quantification must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). mdpi.com
Key validation parameters include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. mdpi.com
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 90-110%. mdpi.com
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. mdpi.com
Table 2: Typical Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (r²) | ≥ 0.9900 mdpi.com |
| Accuracy (% Recovery) | 90.0 – 110.0% mdpi.com |
| Precision (RSD%) | ≤ 15% |
| Robustness (RSD%) | Should not show significant change in results mdpi.com |
Development of Reference Standards and Certified Materials
The availability of high-quality reference standards is a prerequisite for accurate analytical testing. nih.gov A reference standard is a highly purified and well-characterized substance used as a benchmark for identification, purity assessment, and quantification. pharmaffiliates.com
The development of a this compound reference standard involves several stages:
Isolation and Purification : this compound is first isolated from a natural source (e.g., Garcinia species) and subjected to extensive purification using techniques like column chromatography to achieve the highest possible purity. nih.gov
Characterization : The purified material undergoes comprehensive characterization to confirm its identity and structure using methods like NMR, MS, FT-IR, and UV-Vis spectroscopy.
Purity Assignment : The purity of the reference material is determined using multiple orthogonal methods. A mass balance approach, combining results from chromatographic purity (e.g., HPLC), water content (Karl Fischer titration), residual solvent analysis (gas chromatography), and non-volatile residue content, is often employed. qHNMR can also be used for absolute purity assignment. nih.gov
Certification and Stability : Once characterized, the material is designated as a primary or secondary reference standard. It is stored under controlled conditions to ensure its stability over time, which is monitored through a formal stability testing program. A Certificate of Analysis (CoA) is issued, documenting its identity, purity, and other critical properties. e-b-f.eu
These certified reference materials are essential for calibrating instruments, validating analytical methods, and serving as working standards for routine quality control, thereby ensuring that all analytical measurements are accurate and traceable to a common benchmark. pharmaffiliates.combebpa.org
Emerging Research Directions and Future Perspectives
Integration of Omics Technologies in Fukugetin Research (e.g., Metabolomics, Proteomics)
The application of omics technologies, such as metabolomics and proteomics, holds significant potential for advancing this compound research. These approaches can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. Metabolomics, for instance, can help identify and quantify the metabolic changes induced by this compound, revealing its impact on various biochemical pathways. Proteomics can shed light on the proteins that this compound interacts with, including its direct targets and other proteins involved in downstream signaling pathways. Integrating data from these omics technologies can offer a systems-level view of this compound's mechanism of action and its effects on cellular processes. This integrated approach can help identify novel biomarkers of this compound activity and predict its efficacy and potential interactions within complex biological networks.
Application in Biochemical Tool Development and Probe Synthesis
This compound's specific interactions with biological targets make it a promising candidate for the development of biochemical tools and probes. For example, this compound has been shown to inhibit cysteine proteases like cruzain and papain, as well as human tissue kallikreins KLK1 and KLK2. tandfonline.comtandfonline.comnih.govifsuldeminas.edu.brnih.gov This inhibitory activity suggests that modified this compound molecules could be synthesized as specific probes to study the function and regulation of these enzymes in various biological contexts. dntb.gov.ua Chemical probes based on this compound could be used to visualize or isolate its binding partners, aiding in the identification of novel targets and the elucidation of complex biological pathways. The development of such tools would be invaluable for basic research into the biological roles of the proteins this compound interacts with.
Green Chemistry Approaches for Sustainable this compound Production
Sustainable and environmentally friendly methods for obtaining this compound are becoming increasingly important. This compound is typically extracted from natural sources like Garcinia brasiliensis and Clusia columnaris. nrfhh.comresearchgate.net Traditional extraction methods often involve the use of large amounts of organic solvents, which can be harmful to the environment. researchgate.netacs.org Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances. Research in this area could focus on developing more sustainable extraction techniques, such as using supercritical fluids, microwave-assisted extraction, or ultrasound-assisted extraction with greener solvents like ionic liquids. acs.org Additionally, exploring biotechnological methods, such as microbial fermentation or plant cell culture, could offer alternative, sustainable routes for this compound production. These approaches would not only reduce the environmental impact but could also potentially lead to more efficient and cost-effective production of this compound for research purposes.
Computational Drug Discovery and In Silico Screening Advancements
Computational approaches, including molecular docking and in silico screening, are powerful tools for investigating this compound's potential interactions and identifying novel targets. Current time information in Ankara, TR.researchgate.netresearchgate.netfao.orgtargetmol.comuniversiteitleiden.nlnih.govmdpi.com Molecular docking studies have already been successfully applied to predict the binding modes and interaction energies of this compound with various proteins, such as Candida albicans proteins (LTE1, FAS2, ERG5, DBF4, CLN3) and the cysteine proteases papain and cruzain. tandfonline.comtandfonline.comnih.govnrfhh.comresearchgate.netresearchgate.net These studies provide valuable insights into the molecular basis of this compound's activity. Future research can leverage more advanced computational techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, to refine predictions of this compound's binding affinity and specificity. researchgate.net In silico screening of large compound databases can also help identify this compound analogs with improved properties or predict its activity against a wider range of biological targets. researchgate.net
Exploration of Novel Biological Targets and Interacting Systems
While this compound's activity against certain proteases and its antioxidant properties are known, further research is needed to explore novel biological targets and interacting systems. tandfonline.comnih.govnrfhh.comresearchgate.netnih.gov Studies have indicated this compound's potential activity against Leishmania amazonensis and Schistosoma mansoni, suggesting interactions with parasitic targets beyond cysteine proteases. researchgate.netresearchgate.netthieme-connect.comnih.gov this compound has also been investigated for its effects on glucose absorption by targeting the intestinal SGLT1 transporter. longdom.org Furthermore, its reported anticancer effects and inhibition of tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways point towards complex interactions within cellular signaling networks. targetmol.com Future research should utilize unbiased screening approaches and systems biology techniques to identify previously unknown protein or pathway interactions, providing a more complete picture of this compound's biological profile. tandfonline.com
Strategies for Enhancing Bioavailability and Stability for Research Applications (Excluding clinical/dosage)
Improving the bioavailability and stability of this compound is crucial for its effective use in research applications. Flavonoids, including this compound, often suffer from poor aqueous solubility and chemical instability, which can limit their absorption and activity in biological assays. nih.govjuniperpublishers.comucl.ac.uknih.gov Strategies to enhance this compound's solubility and stability for research purposes could include the development of formulations using techniques such as micronization, solid dispersions with hydrophilic carriers, or nanotechnology-based delivery systems like nanoparticles. nih.govjuniperpublishers.comucl.ac.uk Chemical modification of the this compound molecule to improve its solubility or resistance to degradation could also be explored. nih.gov These efforts would ensure that this compound remains active and available at the site of action in in vitro and in vivo research models, allowing for more reliable and reproducible experimental results.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the extraction of fukugetin from plant sources?
- Methodological Answer : Use Soxhlet extraction with ethyl acetate (SES mode) for higher yields, as demonstrated in Garcinia brasiliensis epicarp analysis. Solvent polarity and sequence significantly influence recovery; ethyl acetate fractions yielded 44.95 mg/g this compound . Maceration (SEM mode) with n-hexane is optimal for co-extracting 7-epiclusianone and guttiferone A, but sequential solvent extraction reduces interference from hydrophobic compounds . Validate extraction efficiency via HPLC-DAD with spiked samples and recovery tests (80–120% acceptable range) .
Q. How can HPLC-DAD be validated for accurate quantification of this compound in complex matrices?
- Methodological Answer : Perform single-laboratory validation with three spiking levels (e.g., 20–50 µg/mL) to assess accuracy and precision. Calculate recovery rates and intra-assay precision (%RSD < 5%). Use authentic standards for calibration curves (R² > 0.99) and confirm peak purity via UV spectra . For plant extracts, include matrix-matched controls to account for interference from phenolic acids or biflavonoid isomers .
Q. What experimental designs are suitable for assessing this compound’s bioactivity against pathogens?
- Methodological Answer : Conduct in vitro assays using serial dilutions to determine minimum inhibitory concentrations (MICs). For Trypanosoma cruzi or Leishmania amazonensis, use axenic cultures with positive (e.g., benznidazole) and negative (solvent-only) controls. For antibacterial activity, follow CLSI guidelines for gram-positive bacteria (e.g., Staphylococcus aureus), including viability assays (MTT or resazurin) .
Advanced Research Questions
Q. How can researchers address variability in this compound yields during in vitro plant cell culture?
- Methodological Answer : Variability (e.g., 10–100 µM salicylic acid trials) may stem from elicitor concentration thresholds or hormonal crosstalk. Use factorial designs to test interactions between salicylic acid, auxins (2,4-D), and cytokinins (2-iP). Monitor PAL enzyme activity to link elicitor effects to flavonoid biosynthesis . Replicate experiments ≥3 times and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify statistically significant treatments .
Q. How to reconcile contradictory data on this compound and fukugeside levels across separation studies?
- Methodological Answer : Discrepancies (e.g., fukugeside conversion claims vs. adsorbent effects) require mechanistic validation. Use CH-Bz adsorbents for π-π interactions to isolate this compound without hydrolyzing fukugeside. Compare silica gel and chitosan-based chromatography outcomes under controlled pH/temperature. Confirm stability via time-course HPLC analysis of extracts to rule out solvent-induced degradation .
Q. What strategies are effective for studying this compound’s biosynthesis pathway in Garcinia species?
- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify biosynthetic genes (e.g., chalcone synthase, flavonoid 3’-hydroxylase). Use elicitors (e.g., methyl jasmonate) to upregulate pathway intermediates in callus cultures. Knockout CRISPR/Cas9 constructs in model plants (e.g., Arabidopsis) to validate gene function .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation post-HPLC) .
- Experimental Reproducibility : Document adsorbent preparation (e.g., CH-Bz synthesis) and solvent ratios in detail to enable replication .
- Ethical Compliance : Adhere to biodiversity laws for plant material sourcing and cite original taxonomic identifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
